2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
CAS No.:
Cat. No.: VC15283342
Molecular Formula: C22H22FNO3
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22FNO3 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 2-(3,5-dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C22H22FNO3/c1-16-10-17(2)12-20(11-16)27-15-22(25)24(14-19-7-5-9-26-19)13-18-6-3-4-8-21(18)23/h3-12H,13-15H2,1-2H3 |
| Standard InChI Key | OZVKZNMUDMUCFL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3)C |
Introduction
2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a phenoxy group, a fluorobenzyl moiety, and a furan ring linked through an acetamide functional group. This compound belongs to the class of acetamides, derivatives of acetic acid where one or more hydrogen atoms are replaced by organic groups. The molecular formula and weight of this compound are not explicitly provided in the available literature, but similar compounds in the same class typically have a molecular weight around 367 g/mol.
Synthesis
The synthesis of compounds similar to 2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, including the formation of the acetamide linkage and the incorporation of the phenoxy and furan moieties. Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.
Biological Activities
While specific biological activities of 2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide are not detailed in the available literature, compounds with similar structures often exhibit potential in medicinal chemistry due to their interactions with biological targets such as enzymes or receptors. These interactions can lead to modulation of biological pathways, resulting in various therapeutic effects.
Research Findings and Potential Applications
Research on similar acetamide derivatives suggests potential applications in pharmacology and material science. The diverse functional groups present in these compounds may confer specific biological and chemical properties, making them candidates for further investigation in drug development and other fields.
Data Table: Characteristics of Similar Acetamide Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| 2-(3,5-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide | Not specified | Approximately 367.42 | Phenoxy, Fluorobenzyl, Furan |
| 2-(2,3-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide | C22H22FNO3 | 367.4 | Phenoxy, Fluorobenzyl, Furan |
Note: The table provides information on similar compounds due to the lack of specific data for 2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume